Fluasterone (chemical name: 16α-Fluoro-5-androsten-17-one) is a synthetic analog of the endogenous steroid hormone dehydroepiandrosterone (DHEA). [, , , , , , ] It has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the field of cancer chemoprevention. [, , , ] Fluasterone exhibits a reduced androgenic profile compared to its parent compound, DHEA, which broadens its potential therapeutic window by minimizing hormonal side effects. [, , , ] This characteristic makes Fluasterone a promising candidate for further investigation in various preclinical and clinical settings. [, , ]
Fluasterone undergoes various metabolic transformations, primarily involving Phase I and Phase II reactions. [] In dogs, the major urinary metabolites were identified as monoglucuronide conjugates of 4α-hydroxy-16α-fluoro-5-androsten-17β-ol and a dihydroxylated metabolite. [, ] Fecal excretion predominantly involved nonconjugated metabolites, including 16α-fluoro-5-androsten-17β-ol, 16α-fluoro-5-androsten-17α-ol, and 4α-hydroxy-16α-fluoro-5-androsten-17β-ol. [, ] These metabolic pathways are crucial for understanding the pharmacokinetic profile and potential for bioaccumulation of Fluasterone.
Fluasterone is a nonpolar compound with limited solubility in aqueous solutions. [] To enhance its solubility for pharmaceutical formulations, various approaches, including cosolvency, micellization, and complexation, have been investigated. [, , ] Among these, modified beta-cyclodextrins, specifically sulfobutyl ether-beta-cyclodextrin (SBEbetaCD) and hydroxypropyl-beta-cyclodextrin (HPbetaCD), have shown significant promise in enhancing Fluasterone solubility. [, ] Understanding the physical and chemical properties of Fluasterone is crucial for developing effective drug delivery systems and optimizing its bioavailability.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6